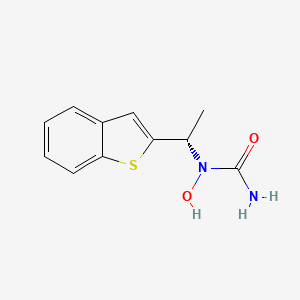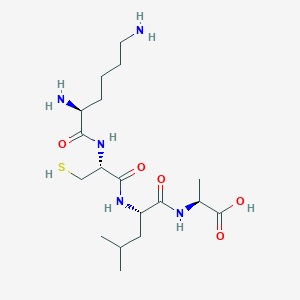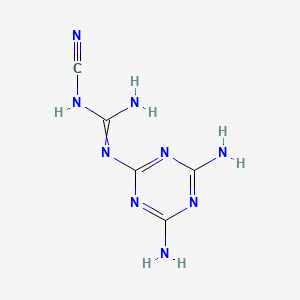![molecular formula C20H14N2 B12565723 Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- CAS No. 189090-41-3](/img/structure/B12565723.png)
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their significant roles in medicinal chemistry, agrochemicals, and as key intermediates in organic synthesis . This compound, with its unique structure, combines the properties of pyridine and naphthalene, making it a valuable subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- typically involves multi-step organic reactions. One common method includes the halogen-metal exchange followed by borylation. Another approach is the palladium-catalyzed cross-coupling reaction, which uses halopyridines and tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of pyridine derivatives often employs large-scale catalytic processes. The use of palladium or iridium catalysts in cross-coupling reactions is prevalent due to their efficiency and selectivity. These methods are optimized for high yield and purity, making them suitable for large-scale production .
化学反应分析
Types of Reactions
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxides, while reduction can produce dihydropyridine derivatives .
科学研究应用
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- has a wide range of applications in scientific research:
作用机制
The mechanism of action of pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues . The pathways involved often include electron transfer and radical formation, which are crucial for its reactivity and biological activity .
相似化合物的比较
Similar Compounds
Pyridine: A simpler structure with a single nitrogen atom in a six-membered ring.
Naphthalene: A polycyclic aromatic hydrocarbon without nitrogen atoms.
Quinoline: Similar to pyridine but with a fused benzene ring.
Uniqueness
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- is unique due to its combination of pyridine and naphthalene structures.
属性
CAS 编号 |
189090-41-3 |
|---|---|
分子式 |
C20H14N2 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
2-(8-pyridin-3-ylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C20H14N2/c1-2-13-22-19(11-1)18-10-4-7-15-6-3-9-17(20(15)18)16-8-5-12-21-14-16/h1-14H |
InChI 键 |
FQVFAESWYFAHKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC3=C2C(=CC=C3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)
![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)


![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)

![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)

